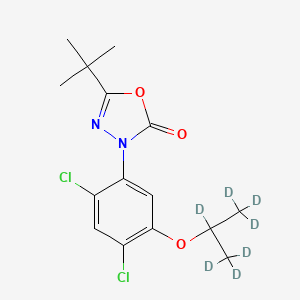
11-epi Deflazacort
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-epi Deflazacort is an isomer of Deflazacort, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a role in the regulation of various physiological processes, including the immune response and inflammation .
Vorbereitungsmethoden
The synthesis of 11-epi Deflazacort involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods for this compound are similar to those used for other corticosteroids, involving large-scale chemical synthesis and purification processes .
Analyse Chemischer Reaktionen
11-epi Deflazacort undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various hydroxylated, oxidized, or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
11-epi Deflazacort has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: Employed in research on the biological effects of glucocorticoids, including their role in inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions such as rheumatoid arthritis, lupus, and Duchenne muscular dystrophy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
11-epi Deflazacort exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes involved in the immune response and inflammation . Upon binding to the receptor, the compound modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . This mechanism of action is similar to that of other glucocorticoids but may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific isomeric structure .
Vergleich Mit ähnlichen Verbindungen
11-epi Deflazacort is similar to other glucocorticoids, such as:
Prednisolone: Another synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.
Dexamethasone: A highly potent glucocorticoid used in various inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with a broad range of physiological effects.
Compared to these compounds, this compound may offer unique advantages in terms of its pharmacokinetic profile, including improved bioavailability and reduced side effects . Its specific isomeric structure may also confer distinct pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H31NO6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
[2-[(1S,2S,4R,8S,9S,11R,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19+,21+,22+,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
FBHSPRKOSMHSIF-ACOQAMSOSA-N |
Isomerische SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C |
Kanonische SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
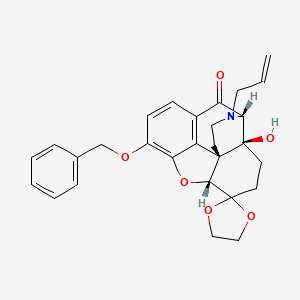
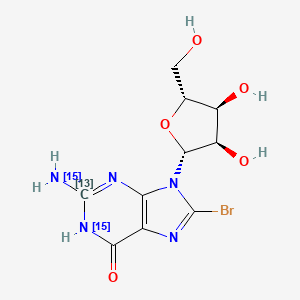
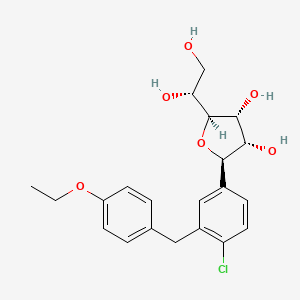
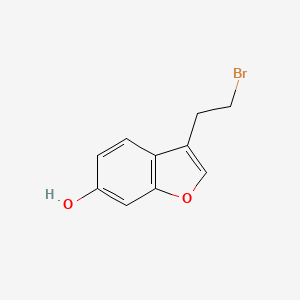
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)

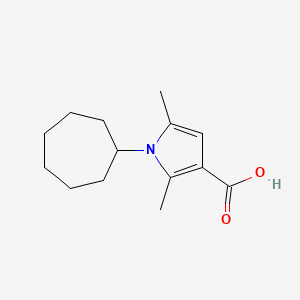


![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
